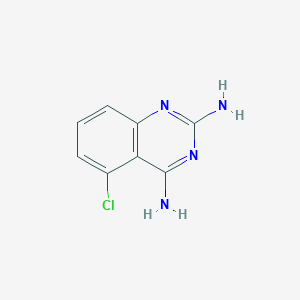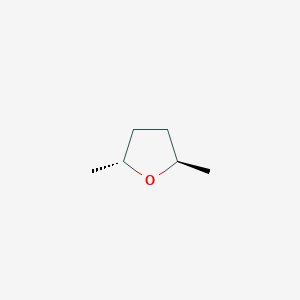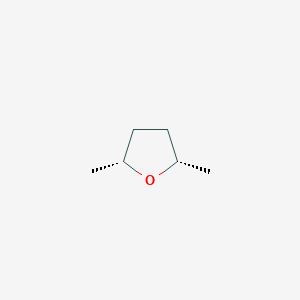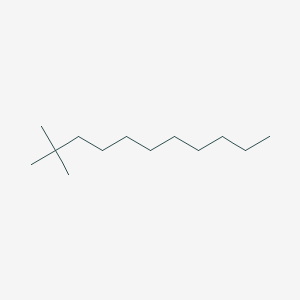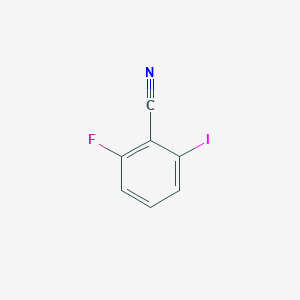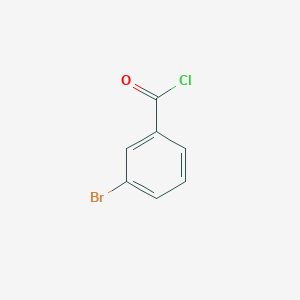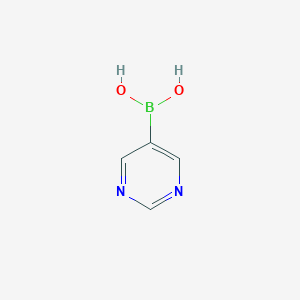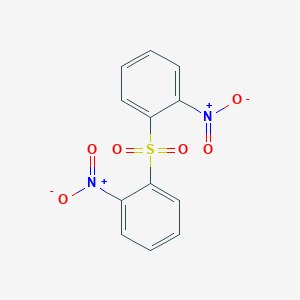
Bis(2-nitrophényl)sulfone
Vue d'ensemble
Description
Bis(2-nitrophenyl)sulfone is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two aromatic rings. These compounds are of interest due to their diverse applications, including their use in polymer synthesis and their potential in various chemical reactions.
Synthesis Analysis
The synthesis of sulfone compounds can involve multiple steps, including alkylation and oxidation. For instance, the synthesis of 3,5-bis(trifluoromethyl)phenyl sulfones was achieved through a two-step sequence starting from commercially available thiophenol, followed by alkylation and oxidation to yield high-purity sulfones . Similarly, a novel sulfonated diamine monomer was synthesized by direct sulfonation of an aromatic diamine, which was then used to prepare sulfonated polyimides . Another example is the synthesis of nitro-substituted polysulfide sulfone, which was accomplished through displacement polymerization between bis(4-chloro-3-nitrophenyl) sulfone and sodium sulfide .
Molecular Structure Analysis
The molecular structure of sulfone compounds can be quite complex, with the potential for various substituents on the aromatic rings influencing the overall properties of the compound. For example, the crystal and molecular structures of acyclic sulfur−nitrogen compounds, including bis((trifluoromethyl)sulfonyl)amine, were reported, shedding light on the electron delocalization and bond lengths within these molecules . The structure of a 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane was also studied, revealing details about hydrogen bonding and the ionic structure in the solid state .
Chemical Reactions Analysis
Sulfone compounds can participate in various chemical reactions, such as the Julia-Kocienski olefination, which is used to form alkenes and dienes. The study of 3,5-bis(trifluoromethyl)phenyl sulfones in this reaction demonstrated their effectiveness in forming 1,2-disubstituted alkenes with good yields and stereoselectivities . This highlights the versatility of sulfone compounds in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone compounds are influenced by their molecular structure and substituents. Sulfonated polyimides derived from sulfone compounds exhibited good solubility in aprotic solvents, high desulfonation temperatures, and the ability to form flexible and tough membranes with high mechanical strength . These materials also showed high proton conductivity, which is a valuable property for applications such as fuel cells . The nitro-substituted polysulfide sulfone synthesized from bis(4-chloro-3-nitrophenyl) sulfone was characterized by its solubility in aprotic solvents and was analyzed using various spectroscopic techniques .
Applications De Recherche Scientifique
Synthèse des sulfones
Bis(2-nitrophényl)sulfone: est un intermédiaire précieux dans la synthèse des sulfones, qui jouent un rôle essentiel en chimie organique. Les sulfones servent d'intermédiaires polyvalents pour la construction de molécules biologiquement actives ou de matériaux fonctionnels. Elles peuvent agir comme des substituants attracteurs d'électrons dans les accepteurs de Michael ou comme des groupes partants pour produire des sulfinates .
Chimie médicinale
En chimie médicinale, les sulfones, y compris This compound, sont utilisées pour créer des composés ayant des effets thérapeutiques potentiels. La capacité du groupe sulfone à stabiliser les carbanions adjacents en fait une partie importante de la conception et de la synthèse de médicaments .
Science des polymères
This compound: est utilisée dans le domaine de la science des polymères, en particulier dans la synthèse de polysulfones aromatiques. Ces polymères présentent une résistance thermique et une résistance élevées, ce qui les rend adaptés aux applications de haute performance telles que l'électronique, l'aviation et la robotique .
Produits agrochimiques
Les propriétés de modulation de la réactivité du groupe sulfone font de This compound un candidat pour le développement de produits agrochimiques. Elle peut être utilisée pour synthétiser des composés qui protègent les cultures contre les ravageurs et les maladies tout en étant sûrs pour l'environnement .
Conformité réglementaire
This compound: est également utilisée dans les processus réglementaires, tels que le dépôt de la demande d'autorisation de mise sur le marché abrégée (ANDA) auprès de la FDA. Elle aide à l'étude de la toxicité des formulations médicamenteuses, garantissant la conformité avec les réglementations sanitaires .
Orientations Futures
Mécanisme D'action
Target of Action
Bis(2-nitrophenyl)sulfone is a chemical compound with the molecular formula C12H8N2O6S Sulfones, in general, are known to be versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials .
Mode of Action
Sulfones are known to function as activating, electron-withdrawing substituents in michael acceptors or as good leaving groups producing a sulfinate anion . This reactivity often facilitates the removal of the sulfone moiety after the desired transformation .
Biochemical Pathways
Sulfones are known to be involved in various transformations in organic synthesis, including the ramberg–bäcklund reaction of α-halo sulfones and the julia–lythgoe olefination .
Result of Action
It’s known that sulfones can be employed as a temporary modulator of chemical reactivity , which could potentially lead to various molecular and cellular effects depending on the specific context.
Propriétés
IUPAC Name |
1-nitro-2-(2-nitrophenyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-5-1-3-7-11(9)21(19,20)12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZVFZOUXUNSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327122 | |
| Record name | Bis(2-nitrophenyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
14665-52-2 | |
| Record name | Bis(2-nitrophenyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



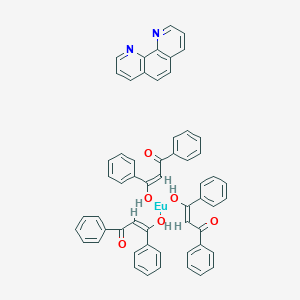
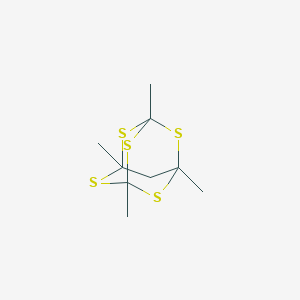

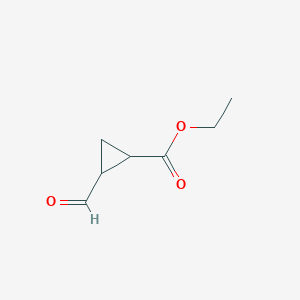


![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
